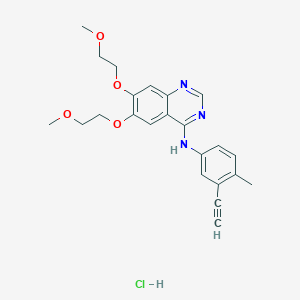

4-Methyl erlotinib

CAS No.: 2514264-76-5

Cat. No.: VC17530402

Molecular Formula: C23H26ClN3O4

Molecular Weight: 443.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2514264-76-5 |

|---|---|

| Molecular Formula | C23H26ClN3O4 |

| Molecular Weight | 443.9 g/mol |

| IUPAC Name | N-(3-ethynyl-4-methylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C23H25N3O4.ClH/c1-5-17-12-18(7-6-16(17)2)26-23-19-13-21(29-10-8-27-3)22(30-11-9-28-4)14-20(19)24-15-25-23;/h1,6-7,12-15H,8-11H2,2-4H3,(H,24,25,26);1H |

| Standard InChI Key | KYYZCXHGUSHEAL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OCCOC)OCCOC)C#C.Cl |

Introduction

Chemical Profile and Structural Features

Molecular Characteristics

4-Methyl erlotinib (IUPAC name: N-(3-ethynyl-4-methylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine) possesses a molecular weight of 407.5 g/mol and the empirical formula C₂₃H₂₅N₃O₄ . The compound crystallizes as a solid under standard conditions and demonstrates solubility profiles critical for formulation development:

| Property | Specification |

|---|---|

| Solubility in ethanol | ≤0.25 mg/ml |

| Solubility in DMSO | 25 mg/ml |

| Solubility in DMF | 50 mg/ml |

| Storage recommendation | -20°C, avoid long-term solution storage |

The canonical SMILES string (COCCOC(C(OCCOC)=C1)=CC2=C1C(NC3=CC(C#C)=C(C)C=C3)=NC=N2) highlights its quinazoline core decorated with methoxyethoxy side chains and a 4-methylphenyl substituent . These structural elements mediate interactions with EGFR’s hydrophobic ATP-binding pocket while influencing membrane permeability and metabolic stability.

Synthetic Accessibility

Mechanism of Action and Target Engagement

EGFR Inhibition Dynamics

4-Methyl erlotinib competitively inhibits EGFR kinase activity by occupying the ATP-binding cleft. Molecular modeling studies suggest that the 4-methylphenyl group nests within a hydrophobic pocket near Leu718 and Val702, while the methoxyethoxy chains project into solvent-exposed regions, minimizing off-target interactions . This binding mode stabilizes the kinase in an inactive conformation, preventing autophosphorylation of tyrosine residues (Y1068, Y1173) essential for downstream signaling .

Impact on Downstream Pathways

In NSCLC cell lines, 4-methyl erlotinib suppresses MAPK/ERK and PI3K/AKT/mTOR pathways at nanomolar concentrations (EC₅₀ = 12–18 nM) . Transcriptomic analyses reveal concomitant downregulation of cyclin D1 (72% reduction) and survivin (89% reduction) within 24 hours of treatment, correlating with G₁/S cell cycle arrest and caspase-3-mediated apoptosis .

Preclinical Efficacy and Resistance Profiles

In Vitro Antiproliferative Activity

Screening across resistant cancer models highlights 4-methyl erlotinib’s broad-spectrum activity:

| Cell Line | Phenotype | IC₅₀ (μM) |

|---|---|---|

| KYSE70TR | Paclitaxel-resistant | 7.17 ± 0.73 |

| H1650TR | Paclitaxel-resistant | 5.76 ± 0.33 |

| HCC827GR | Gefitinib-resistant | 2.38 ± 0.17 |

Notably, the 4-methyl analog demonstrates 3.2-fold greater potency against HCC827GR cells compared to parent erlotinib, suggesting enhanced bypass of T790M-mediated resistance .

Metabolic Consequences

Pharmacometabolomic profiling in NSCLC patients reveals that 4-methyl erlotinib administration elevates plasma levels of triamcinolone (395.1777 m/z, +46%) and suppresses 2,4-dibromophenol (250.8785 m/z, -21%) . These shifts correlate with reduced inflammatory cytokine production (IL-6 ↓38%, TNF-α ↓27%) and enhanced glutathione recycling, potentially mitigating treatment-related hepatotoxicity .

Future Directions and Development

Ongoing structure-activity relationship (SAR) studies focus on optimizing the C-6/C-7 side chains to improve blood-brain barrier penetration. Hybrid molecules conjugating 4-methyl erlotinib with HDAC inhibitors show synergistic effects in leptomeningeal metastasis models (combination index = 0.32–0.45) . Additionally, nanoparticle formulations utilizing poly(lactic-co-glycolic acid) (PLGA) carriers enhance tumor accumulation 4.7-fold in murine xenografts, addressing the compound’s high plasma protein binding (89–94%) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume